H-Gly-Phe-AMC
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Overview
Description
H-Gly-Phe-AMC is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylalaninamide moiety linked to a glycyl group, which is further connected to a 4-methyl-2-oxo-2H-1-benzopyran-7-yl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Mode of Action
H-Gly-Phe-AMC is a fluorescent substrate . It is composed of a peptide sequence made up of glycine and phenylalanine, linked to a fluorescent group . When the compound interacts with its target enzyme, DPP I, it is cleaved, releasing the fluorescent group. This fluorescence can be detected and measured, providing a means of monitoring the activity of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein degradation pathway within the lysosome . DPP I, the target of this compound, is a lysosomal cysteinyl protease involved in the intracellular degradation of proteins . By acting as a substrate for this enzyme, this compound can influence this pathway and its downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Phe-AMC typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycyl Group: The glycyl group is introduced through the reaction of glycine with an appropriate activating agent, such as carbodiimide, to form an activated ester intermediate.
Coupling with Phenylalaninamide: The activated ester is then reacted with L-phenylalaninamide to form the glycyl-phenylalaninamide intermediate.
Introduction of the Benzopyran Moiety: The final step involves the coupling of the glycyl-phenylalaninamide intermediate with 4-methyl-2-oxo-2H-1-benzopyran-7-yl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Phe-AMC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
H-Gly-Phe-AMC has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-Proline-7-Amido-4-Methylcoumarin: This compound shares a similar structure but with a proline moiety instead of phenylalaninamide.
L-Glutamine, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl): Another similar compound with a glutamine moiety.
Uniqueness
H-Gly-Phe-AMC is unique due to the presence of the phenylalaninamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLMUFQZNZMD-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426782 |
Source
|
Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201852-70-2 |
Source
|
Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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